6-O-Isobutyrylbritannilactone

Description

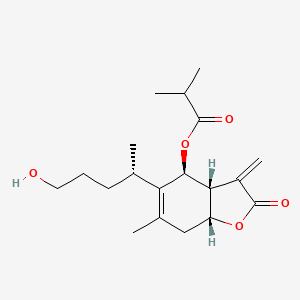

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

[(3aR,4S,7aR)-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H28O5/c1-10(2)18(21)24-17-15(11(3)7-6-8-20)12(4)9-14-16(17)13(5)19(22)23-14/h10-11,14,16-17,20H,5-9H2,1-4H3/t11-,14+,16+,17+/m0/s1 |

InChI Key |

RIFCMNAQMNUNKD-ASTDHERZSA-N |

Isomeric SMILES |

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCO |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCO |

Origin of Product |

United States |

Botanical Source and Chemotaxonomic Analysis

Isolation and Occurrence in Inula britannica (Asteraceae Family)

6-O-Isobutyrylbritannilactone is a sesquiterpene lactone that has been isolated from the flowers of Inula britannica, a plant belonging to the Asteraceae family. benthamdirect.comingentaconnect.comingentaconnect.com This compound is one of several bioactive constituents found in the plant, which is native to Eastern Asia, including countries like China, Japan, and Korea. ingentaconnect.comijcrr.com In traditional Chinese medicine, the flowers of Inula britannica are known as "Xuanfuhua" and have been used to treat various ailments. ingentaconnect.com

The isolation of this compound from Inula britannica typically involves extraction from the plant's flowers using solvents, followed by various chromatographic techniques to separate and purify the individual compounds. benthamdirect.comingentaconnect.com Alongside this compound, other related sesquiterpene lactones have also been identified in the plant, such as britannilactone (B2921459), 1-O-acetylbritannilactone, and 1,6-O,O-diacetylbritannilactone. benthamdirect.comingentaconnect.com The presence of this specific array of sesquiterpene lactones is a characteristic feature of Inula britannica. reading.ac.uk

**Table 1: Sesquiterpene Lactones Isolated from *Inula britannica***

| Compound Name | Molecular Formula | Notes |

|---|---|---|

| This compound | C₁₉H₂₈O₅ | A key bioactive compound. benthamdirect.combiorlab.com |

| Britannilactone | Not specified in provided context | A related sesquiterpene lactone. benthamdirect.com |

| 1-O-Acetylbritannilactone | Not specified in provided context | Another related sesquiterpene lactone. benthamdirect.com |

| 1,6-O,O-Diacetylbritannilactone | Not specified in provided context | Also isolated from the same plant source. benthamdirect.com |

| Hydroxy alantolactone | Not specified in provided context | Isolated for the first time from this species in one study. benthamdirect.com |

| 8-epi-Ivangustin | Not specified in provided context | Also a first-time isolate from this species in the same study. benthamdirect.com |

Chemotaxonomic Relationship of Inula britannica and Related Species

The chemical constituents of plants, particularly secondary metabolites like sesquiterpene lactones, serve as valuable markers for understanding the taxonomic relationships between different species. reading.ac.ukroyalsocietypublishing.org The genus Inula, which includes over 100 species, is characterized by a high diversity of terpenoids. ingentaconnect.comsci-hub.se The specific profile of these compounds can help in the classification and differentiation of species within the genus and the broader Asteraceae family. psu.edubohrium.com

Studies have shown that the types of sesquiterpene lactones present in different Inula species can indicate their genetic relatedness. sci-hub.se For instance, the presence of pseudoguaianolides and xanthanolides in both Inula britannica var. chinensis and Inula sericophylla suggests a close genetic relationship between these two species. sci-hub.se Chemotaxonomic studies analyzing phenolic compounds have also been used to support the generic delimitation of Inula and its allied genera like Pentanema, Duhaldea, Dittrichia, and Iphiona. psu.edu While Inula and Pentanema show a mixed pattern of compounds, indicating a close relationship, other genera are distinguished by unique chemical markers. psu.edu

Ecological and Evolutionary Context of this compound Production

Sesquiterpene lactones, including this compound, are a large and diverse group of secondary metabolites predominantly found in the Asteraceae family. royalsocietypublishing.orgnih.govscite.ai These compounds are not directly involved in the primary life-sustaining processes of the plant but play crucial roles in its interaction with the environment. royalsocietypublishing.orgnih.gov

One of the primary functions of sesquiterpene lactones is to act as a defense mechanism against herbivores. royalsocietypublishing.org They often have a bitter taste, which can deter animals from feeding on the plant. reading.ac.ukcabidigitallibrary.org These compounds are typically stored in specialized structures like glandular trichomes on the plant's surface, providing a first line of defense. royalsocietypublishing.org

Furthermore, some sesquiterpene lactones exhibit allelopathic properties, meaning they can influence the growth and development of neighboring plants. reading.ac.ukroyalsocietypublishing.orgcabidigitallibrary.org This can be either inhibitory or stimulatory, depending on the concentration of the compound. royalsocietypublishing.org They can also have antimicrobial effects, protecting the plant from pathogenic fungi and bacteria. reading.ac.ukcabidigitallibrary.org The production of such a diverse array of sesquiterpene lactones is believed to be an evolutionary adaptation that has contributed to the success and wide distribution of the Asteraceae family. royalsocietypublishing.org The chemical diversification of these compounds is closely linked to the speciation within this plant family. royalsocietypublishing.org

Isolation and Advanced Structural Elucidation Methodologies

Advanced Chromatographic and Separation Techniques for Isolation from Complex Mixtures

The initial step in obtaining pure 6-O-Isobutyrylbritannilactone involves the extraction of chemical constituents from the flowers of Inula britannica. A common method employs a chloroform (B151607) extract, which is then subjected to extensive chromatographic separation. ingentaconnect.com

Researchers have utilized a variety of chromatographic techniques to isolate this compound. These methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract into different fractions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is crucial for the final purification of this compound from complex fractions. ingentaconnect.com In some studies, bioassay-guided fractionation is employed, where the fractions are tested for specific biological activities to guide the isolation process toward the active compound. mdpi.comnih.gov

Other Chromatographic Methods: Techniques such as preparative Thin-Layer Chromatography (TLC) and flash chromatography are also valuable tools in the purification process of natural products like sesquiterpene lactones. registech.com

One study detailed a process where the chloroform extract of Inula britannica flowers underwent repeated column chromatography to yield various compounds, including this compound. ingentaconnect.com Another research effort focused on an ethanolic extract, which was then partitioned and subjected to further chromatographic steps to isolate the target compound. researchgate.net

Spectroscopic and Diffraction Methods for Definitive Structural Determination

Once isolated, the definitive structure of this compound is established using a suite of spectroscopic and spectrometric methods. benthamdirect.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. numberanalytics.com

The primary methods employed for the structural elucidation of this compound are:

Mass Spectrometry (MS): Electron ionization mass spectrometry (ESIMS) is used to determine the molecular weight and molecular formula of the compound. mdpi.com For this compound, a molecular ion peak at m/z 337 [M + H]+ corresponds to a molecular formula of C₁₉H₂₈O₅. mdpi.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. registech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously establishing the structure. ingentaconnect.combenthamdirect.com

1D NMR: ¹H NMR provides information about the types and number of protons, while ¹³C NMR reveals the carbon skeleton.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to determine the connectivity between protons and carbons, ultimately piecing together the complete molecular structure. registech.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores, which are parts of the molecule that absorb UV light. benthamdirect.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. scribd.com

Single Crystal X-ray Diffraction: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive three-dimensional structure and absolute configuration. researchgate.net

The collective data from these analytical techniques allows for the unambiguous identification and structural confirmation of this compound. ingentaconnect.combenthamdirect.com

Data Tables

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Amorphous white powder | mdpi.com |

| Molecular Formula | C₁₉H₂₈O₅ | mdpi.com |

| Molecular Weight | 336.42 g/mol |

| Mass Spectrometry (ESIMS) | m/z 337 [M + H]⁺ | mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,6-O,O-diacetylbritannilactone |

| 1-O-acetylbritannilactone |

| 8-epi-ivangustin |

| Britannilactone (B2921459) |

| Hydroxy alantolactone |

Biosynthesis and Metabolic Engineering

Proposed Biosynthetic Pathway of 6-O-Isobutyrylbritannilactone

The biosynthesis of sesquiterpenoid lactones (STLs) like this compound involves a series of enzymatic reactions that build upon the general terpenoid pathway.

The biosynthesis of all sesquiterpenoids begins with the C15 precursor, farnesyl diphosphate (B83284) (FPP). royalsocietypublishing.org FPP itself is synthesized from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which can be produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. royalsocietypublishing.org

The proposed pathway for britannilactone-type sesquiterpenoids in Inula britannica involves several key enzymatic steps following the formation of FPP. researchgate.net

Cyclization: The linear FPP molecule is first cyclized by a terpene synthase (TPS). For many STLs, this step is catalyzed by germacrene A synthase (GAS), which converts FPP to (+)-germacrene A.

Oxidation: The germacrene A molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). A key enzyme in this stage is germacrene A oxidase (GAO), which hydroxylates germacrene A at the C6 position to form germacra-1(10),4,11(13)-trien-12-ol. This is followed by further oxidation to yield germacra-1(10),4,11(13)-trien-12-oic acid. researchgate.net

Lactonization: Another specific P450, a costunolide (B1669451) synthase (COS), catalyzes a final hydroxylation at the C6-position, which is followed by a spontaneous or enzyme-assisted cyclization to form the characteristic γ-lactone ring, yielding costunolide. researchgate.net

Post-modification: The britannilactone (B2921459) skeleton is believed to be formed from a germacranolide precursor like costunolide through further oxidative and rearrangement reactions. The final step in the biosynthesis of this compound is the specific acylation at the C6-hydroxyl group. This reaction is catalyzed by an acyltransferase, which utilizes isobutyryl-CoA as the acyl donor to attach the isobutyryl group, forming the final product. Previous studies on analogues have shown that modifications at the 6-OH position can significantly influence biological activity. rsc.org

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Precursor | Key Enzyme Class | Intermediate/Product |

| Precursor Synthesis | IPP, DMAPP | Various | Farnesyl Diphosphate (FPP) |

| Cyclization | FPP | Terpene Synthase (e.g., GAS) | (+)-Germacrene A |

| Oxidation | (+)-Germacrene A | Cytochrome P450 (e.g., GAO) | Germacra-1(10),4,11(13)-trien-12-oic acid |

| Lactonization | Germacra-1(10),4,11(13)-trien-12-oic acid | Cytochrome P450 (e.g., COS) | Costunolide |

| Tailoring | Britannilactone Precursor | Acyltransferase | This compound |

The genes responsible for the biosynthesis of secondary metabolites in plants and microbes are often organized into biosynthetic gene clusters (BGCs). hilarispublisher.com These clusters contain genes encoding the enzymes for the entire pathway, as well as transporters and regulatory proteins. Identifying and characterizing these BGCs is a primary goal for understanding and engineering natural product biosynthesis. jmicrobiol.or.kr

While the complete BGC for this compound has not been fully elucidated, research on Inula britannica has led to the identification and characterization of key genes. Functional genomics approaches have been instrumental in this process. For example, researchers have cloned and characterized cDNAs for germacrene A oxidase (IbGAO) and a putative costunolide synthase (IbCOS) from I. britannica. researchgate.net The function of these enzymes was confirmed by heterologously expressing them in yeast (Saccharomyces cerevisiae) and analyzing the resulting products via GC-MS. This technique allows for the direct assessment of an enzyme's catalytic activity in a controlled biological system. researchgate.net

Genome mining tools and sequencing technologies are increasingly used to predict and identify BGCs. hilarispublisher.comjmicrobiol.or.kr By sequencing the genome of I. britannica and using bioinformatics software like antiSMASH, researchers can identify regions containing clusters of genes typical for sesquiterpenoid biosynthesis, such as terpene synthases and P450s. jmicrobiol.or.kr This provides a roadmap for targeted gene cloning and functional validation experiments to fully delineate the pathway.

Precursor Identification and Enzymatic Transformations

Strategies for Biosynthetic Pathway Elucidation and Reconstruction

Elucidating a complex biosynthetic pathway like that of this compound requires a multi-faceted approach. Key strategies include:

Transcriptome Analysis: By analyzing the RNA from tissues where the compound is produced (e.g., the flowers of I. britannica), researchers can identify genes that are highly expressed, pointing to candidate biosynthetic genes.

Heterologous Expression: As demonstrated with IbGAO and IbCOS, expressing candidate genes in a host organism that does not naturally produce the compound (like yeast or E. coli) is a powerful method to confirm enzyme function. researchgate.netpsu.edu

In Vitro Enzymatic Assays: Once a gene is cloned and the enzyme is expressed and purified, its specific activity can be tested in a test tube with putative substrates to confirm its precise role in the pathway. psu.edu

Intermediate Analysis: Careful extraction and analysis of the producing plant can lead to the isolation and identification of pathway intermediates, providing clues to the sequence of enzymatic reactions.

Once the genes are identified, the entire pathway can be reconstructed in a suitable microbial host. This "bottom-up" approach involves introducing all the necessary genes into an organism like yeast, effectively creating a microbial cell factory for the compound. royalsocietypublishing.org

Biotechnological Production and Optimization through Metabolic Engineering

The extraction of this compound from Inula britannica can be costly and time-consuming, while its chemical synthesis is often unfeasible on a large scale. royalsocietypublishing.org Metabolic engineering offers a promising alternative for sustainable and scalable production. wikipedia.org This involves optimizing genetic and regulatory processes within host cells, such as yeast or bacteria, to maximize the production of the target molecule. wikipedia.orgconsensus.app

Key metabolic engineering strategies for producing sesquiterpenoids like this compound include:

Heterologous Pathway Reconstruction: The primary step is to introduce the identified biosynthetic genes (TPS, P450s, acyltransferase) into a suitable microbial host. wikipedia.org

Enhancing Precursor Supply: Production is often limited by the availability of the FPP precursor. Engineering the host's central metabolism to upregulate the MVA or MEP pathway can significantly increase the flux towards FPP and, consequently, the final product. nih.gov

Blocking Competing Pathways: Native metabolic pathways in the host organism may divert FPP towards other products (e.g., sterols in yeast). Deleting or downregulating the genes for these competing pathways can redirect metabolic flux towards the desired sesquiterpenoid. wikipedia.org

Process Optimization: Cultivation parameters in bioreactors, such as media composition, pH, and oxygen supply, must be optimized to ensure robust cell growth and high-yield production. chemgineering.com

These strategies have been successfully applied to the production of other valuable terpenoids, such as artemisinin, and provide a clear framework for developing a biotechnological production platform for this compound. royalsocietypublishing.org

Table 2: Metabolic Engineering Strategies for Biotechnological Production

| Strategy | Target | Objective |

| Heterologous Expression | Biosynthetic Genes (TPS, P450s, Acyltransferase) | Reconstitute the pathway in a microbial host (e.g., S. cerevisiae, E. coli). |

| Precursor Flux Enhancement | Mevalonate (MVA) Pathway | Overexpress key MVA pathway genes to increase FPP supply. |

| Blocking Competing Flux | Sterol Biosynthesis Pathway (e.g., ERG9 gene in yeast) | Prevent FPP from being diverted to native metabolites. |

| Enzyme Optimization | Cytochrome P450 Reductases | Improve the efficiency of P450 enzymes by co-expressing suitable redox partners. |

| Fermentation Optimization | Bioreactor Conditions | Maximize cell density and product titer through controlled cultivation. |

Chemical Synthesis and Synthetic Analogues

Total Synthesis Approaches to 6-O-Isobutyrylbritannilactone

As of current literature, this compound is primarily obtained by extraction and purification from the flowers of Inula britannica. mdpi.commedchemexpress.eu Detailed, multi-step total synthesis of this specific compound from simple starting materials is not extensively documented in publicly available research. Instead, the scientific focus has been on the semi-synthesis of derivatives starting from closely related, naturally isolated precursors, such as 1-O-acetylbritannilactone (ABL). researchgate.net This approach leverages the readily available chiral scaffold provided by nature to create novel compounds.

In the context of semi-synthesis, the natural product itself serves as the key starting intermediate. For instance, studies on the analogue 1-O-acetylbritannilactone (ABL) utilize the isolated compound as the foundational structure for further chemical modification. researchgate.net A common reaction pathway involves the modification of the hydroxyl group at the C-6 position.

A representative pathway involves the esterification of the 6-OH group on the britannilactone (B2921459) scaffold. This is a standard transformation where the alcohol is reacted with an acylating agent (like an acid chloride or anhydride) in the presence of a base to form the corresponding ester. This approach was used to create a series of novel ABL analogues with different side chains at the C-6 position. researchgate.net

Synthetic strategies involving natural products like britannilactones are inherently stereoselective, as the reactions are performed on a molecule with multiple pre-existing, well-defined stereocenters. The goal of these semi-syntheses is typically to preserve the core stereochemistry of the natural product, which is often essential for its biological activity.

Regioselectivity is a key consideration when multiple reactive sites are present. For example, in the britannilactone scaffold, selective acylation of the C-6 hydroxyl group over other potential sites is a critical regioselective step. This can be achieved by exploiting the differential reactivity of the hydroxyl groups or by using protecting groups for other reactive functionalities on the molecule. The synthesis of various ester analogues at the 6-OH position of 1-O-acetylbritannilactone highlights the successful application of such regioselective strategies. researchgate.net

Key Synthetic Intermediates and Reaction Pathways

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of structural analogues of this compound and related compounds are driven by the goal of improving biological efficacy and understanding the pharmacophore—the essential structural features responsible for activity. Modifications have been focused on two primary regions: the lactone ring system and the ester side chain.

The α,β-unsaturated lactone moiety is a characteristic feature of many bioactive sesquiterpene lactones and is often crucial for their biological effects. This functional group can act as a Michael acceptor, reacting with nucleophiles such as the thiol groups in cysteine residues of proteins.

While direct modifications on the lactone ring of this compound are not widely reported, research on other sesquiterpene lactones provides a blueprint for potential synthetic strategies. For example, new 13-amino derivatives of dehydrocostus lactone were synthesized via Michael addition reactions to the α-methylene-γ-lactone moiety. plos.org This type of modification significantly alters the electronic and steric properties of the molecule and has been shown to enhance selective toxicity against cancer cells. plos.org Similarly, studies on camptothecin (B557342) derivatives have shown that modifications to the hydroxy lactone ring, such as converting it to a lactam or thiolactone, can have a critical impact on biological activity. nih.gov

Table 1: Examples of Lactone Ring Modifications in Related Compounds

| Parent Compound | Modification Type | Resulting Derivative | Reference |

| Dehydrocostus lactone | Michael Addition | 13-Amino derivatives | plos.org |

| Camptothecin | Ring Atom Substitution | Lactam, Thiolactone | nih.gov |

| Vitamin D3 | Side Chain Addition | Lactone ring substituent | nih.gov |

This table is for illustrative purposes, showing modifications on other lactone-containing compounds that could be conceptually applied to the britannilactone scaffold.

The ester group at the C-6 position is a prime target for synthetic modification. Research on the related compound 1-O-acetylbritannilactone (ABL) has demonstrated that replacing the acetyl group with other functionalities can modulate biological activity. A series of novel analogues were synthesized by esterifying the 6-OH position with various aromatic rings and groups containing nitrogen or oxygen atoms. researchgate.net This suggests that similar alterations to the isobutyryl group of this compound could yield derivatives with fine-tuned properties. The goal of such modifications is to explore how changes in lipophilicity, steric bulk, and hydrogen bonding potential at this position affect the molecule's interaction with its biological targets.

Mechanistic Investigations of Biological Activities in Preclinical Models

Effects on Cellular Melanogenesis Pathways (In Vitro Studies)

In vitro studies utilizing B16F10 melanocytes have been instrumental in understanding how 6-O-Isobutyrylbritannilactone modulates the intricate process of melanin (B1238610) synthesis. nih.gov The compound has demonstrated a capacity to inhibit melanogenesis, the process of melanin production, by influencing the core enzymatic and regulatory components of this pathway. nih.govmedsci.org

Modulation of Tyrosinase Activity and Expression

This compound has been shown to directly impact tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.gov Research indicates that IBL treatment leads to a concentration-dependent decrease in intracellular tyrosinase activity in B16F10 cells. nih.gov Furthermore, the compound inhibits the expression of the tyrosinase gene at both the mRNA and protein levels. nih.gov This dual action of inhibiting both the activity and the synthesis of tyrosinase contributes significantly to its anti-melanogenic properties. nih.gov In studies on B16F10 cells, IBL was found to reduce melanin content in a dose-dependent manner, with notable inhibition observed at concentrations below 20 µM. nih.gov

Regulation of Tyrosinase-Related Proteins (TRP-1, TRP-2) Expression

The influence of this compound extends beyond tyrosinase to other crucial enzymes in the melanogenesis cascade, namely tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). nih.gov These proteins play important roles in the production of eumelanin, the dark brown-black pigment. nih.gov Studies have demonstrated that IBL treatment of B16F10 cells results in a time-dependent reduction in the protein levels of both TRP-1 and TRP-2. nih.gov This downregulation of TRP-1 and TRP-2 expression, along with the inhibition of tyrosinase, showcases a multi-target approach by which IBL impedes melanin synthesis. nih.gov

Impact on Microphthalmia-Associated Transcription Factor (MITF) Expression

At the core of melanocyte function and melanogenesis is the microphthalmia-associated transcription factor (MITF), a master regulator that controls the expression of tyrosinase, TRP-1, and TRP-2. nih.govmedsci.orgmdpi.com Investigations have revealed that this compound effectively inhibits the expression of MITF at both the mRNA and protein levels in B16F10 cells. nih.gov By downregulating MITF, IBL consequently suppresses the transcription of its target genes, leading to a coordinated reduction in the key enzymes required for melanin production. nih.gov

Elucidation of Intracellular Signaling Pathways

The anti-melanogenic effects of this compound are mediated through its modulation of critical intracellular signaling pathways that govern cell growth, differentiation, and survival. nih.govmdpi.com Specifically, its influence on the AKT/PI3K and ERK/MAPK signaling cascades has been a key focus of research. nih.govmedchemexpress.commdpi.com

Involvement in ERK/MAPK Signaling Pathway Modulation

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell division and differentiation. qiagen.comwikipedia.org this compound has been demonstrated to regulate the ERK/MAPK signaling pathway in its inhibition of melanogenesis. nih.govmedchemexpress.com The activation of the ERK pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin production. nih.gov IBL's ability to modulate this pathway suggests that it can promote the downregulation of MITF, further contributing to its anti-melanogenic activity. nih.gov

Interactions with cAMP/PKA/CREB Signaling Axis

The compound this compound (IBL), a sesquiterpene lactone isolated from the flowers of Inula britannica, has been shown to modulate the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway, which is a critical regulator of melanogenesis. mdpi.comresearchgate.netnih.gov Elevated intracellular levels of cAMP typically activate PKA, which in turn phosphorylates CREB. researchgate.netbpsbioscience.com Phosphorylated CREB then acts as a transcription factor, binding to the cAMP response element (CRE) in the promoter region of the microphthalmia-associated transcription factor (MITF) gene, thereby stimulating its expression. researchgate.netbpsbioscience.com MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). mdpi.comresearchgate.net

Research indicates that IBL inhibits melanogenesis by intervening in this cascade. mdpi.com Studies have demonstrated that IBL can modulate the CREB-mediated signaling pathway. mdpi.comnih.gov This interaction leads to a downstream suppression of MITF and, consequently, a reduction in the expression of TYR, TRP1, and TRP2. mdpi.com The inhibition of these crucial enzymes curtails melanin synthesis. mdpi.com This suggests that IBL's anti-melanogenic activity is, at least in part, attributable to its ability to downregulate the cAMP/PKA/CREB signaling axis, thereby providing a potential mechanism for its observed effects on pigmentation. mdpi.comresearchgate.net

Pharmacological Evaluations in Relevant Preclinical Organism Models

Zebrafish Embryo Models for Pigmentation Research

Zebrafish (Danio rerio) embryos have emerged as a valuable in vivo model for studying pigmentation and the effects of various compounds on melanogenesis. mdpi.comnih.govnih.govresearchgate.net Their transparent embryos allow for direct observation of pigment development, making them a rapid and cost-effective tool for screening potential melanogenic inhibitors. researchgate.net

In the context of this compound (IBL), zebrafish embryo models have been instrumental in confirming its anti-melanogenic properties in a whole-organism setting. mdpi.comnih.gov When zebrafish embryos were treated with IBL, a significant and dose-dependent reduction in pigmentation was observed compared to untreated controls. mdpi.com This finding corroborates the in vitro results seen in B16F10 melanoma cells and provides strong evidence for the compound's potential to inhibit melanin production in a living organism. mdpi.com

The table below summarizes the observed effects of this compound on pigmentation in zebrafish embryos.

| Concentration of this compound | Percentage Reduction in Pigmentation |

| 10 µM | ~8% |

| 50 µM | ~13% |

| 100 µM | ~16% |

These studies highlight the utility of the zebrafish model in validating the biological activity of natural compounds like IBL and provide a quantitative measure of their in vivo efficacy. The observed reduction in pigmentation in zebrafish treated with IBL further supports its role as an inhibitor of melanogenesis. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlation of Structural Features with Biological Potency and Selectivity

Structure-activity relationship (SAR) analysis is a key process in medicinal chemistry that links the chemical structure of a compound to its biological activity. tandfonline.com By systematically modifying a molecule's structure and assessing the resulting changes in its effects, researchers can identify the specific chemical groups and structural motifs, known as pharmacophores, that are crucial for its desired biological actions. tandfonline.commdpi.com

For sesquiterpene lactones like 6-O-Isobutyrylbritannilactone, a significant body of research points to the α-methylene-γ-lactone group as a key structural element for many of their biological activities, including cytotoxic and anti-inflammatory effects. mdpi.comnih.govcore.ac.uk This reactive group can interact with biological nucleophiles, such as cysteine residues in proteins, which is often a crucial step in their mechanism of action. core.ac.uk

In the context of britannilactone (B2921459) derivatives isolated from Inula britannica, the nature and position of ester groups significantly influence their biological potency. A study comparing several closely related compounds isolated from the flowers of Inula britannica revealed differences in their inhibitory activity against mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. scribd.com The comparison included 1-O-acetylbritannilactone, the parent compound britannilactone, and this compound itself. scribd.com The presence and nature of the acyl group at the C6 position appear to be a determinant for its anti-melanogenesis activity. mdpi.comnih.gov

Studies on other types of compounds, such as flavones and indole (B1671886) derivatives, have also shown that esterification can significantly alter biological activity. mdpi.comnih.gov For instance, the addition of ester groups can increase a compound's lipophilicity, potentially enhancing its ability to cross cell membranes and thereby increasing its cytotoxic effects. mdpi.com However, esterification can also sometimes decrease other activities, such as antioxidant potential, by blocking essential hydroxyl groups. mdpi.com This highlights the complex interplay between different structural modifications and the resulting biological profile.

Rational Design of Enhanced Bioactive Compounds through SAR Analysis

The insights gained from SAR studies are instrumental in the rational design of new molecules with improved potency, greater selectivity, and better pharmacokinetic properties. rsc.org By understanding which parts of the this compound molecule are essential for its activity, medicinal chemists can strategically synthesize new analogs. tandfonline.com

The goal of rational design is to create novel chemical entities based on the structure of a known bioactive compound, or "lead." researchgate.netvinnova.se For example, knowing the importance of the ester group at the C6 position of britannilactone for its anti-melanogenic activity, researchers could synthesize a series of analogs with different ester groups at this position. mdpi.com This could involve varying the chain length, branching, or incorporating different functional groups into the ester moiety to optimize interactions with the target protein. The synthesis and biological evaluation of such novel analogs are central to discovering compounds with enhanced therapeutic potential. nih.govnih.govmdpi.com

This approach has been successfully applied to other natural products. For instance, derivatives of 18β-glycyrrhetinic acid were rationally modified to enhance their pharmacological activity. mdpi.com Similarly, SAR studies of benzofuran (B130515) derivatives found that substitutions at the C-2 position were critical for cytotoxic activity, guiding the synthesis of more potent anticancer agents. mdpi.com

Applying this to this compound, a research program could involve:

Modification of the C6-ester group: Synthesizing a library of 6-O-acylbritannilactone analogs with varying ester groups to probe the size and electronic requirements of the binding pocket.

Modification of the lactone ring: While the α-methylene-γ-lactone is often key, subtle modifications could fine-tune reactivity and selectivity, potentially reducing off-target effects.

Alterations to the core scaffold: Creating hybrid molecules that combine the essential pharmacophore of this compound with other known bioactive scaffolds to explore new chemical space and potential synergistic effects. nih.govbenthamscience.com

These rationally designed compounds would then be subjected to biological testing, and the results would feed back into the SAR, creating an iterative cycle of design, synthesis, and testing to optimize the lead compound.

Computational Chemistry and Molecular Docking Approaches for Target Interaction Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the prediction and analysis of molecular interactions at an atomic level. pgsscogna.com.br These methods are particularly valuable for predicting how a ligand, such as this compound, might bind to its biological target. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, which is known to inhibit melanogenesis by downregulating the expression of tyrosinase, molecular docking can be used to model its interaction with this enzyme. mdpi.comnih.gov Tyrosinase is a copper-containing enzyme, and studies docking other inhibitors into its active site have revealed key interactions with histidine residues that coordinate the copper ions. mdpi.complos.orgnih.gov

A hypothetical docking study of this compound into the active site of tyrosinase (e.g., from PDB ID: 2Y9X) would aim to:

Identify the most likely binding pose of the molecule within the enzyme's active site.

Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues.

Calculate a "docking score," which estimates the binding affinity.

Such a study could reveal, for example, that the carbonyl groups of the ester and lactone moieties form hydrogen bonds with specific residues, while the isobutyryl group fits into a hydrophobic pocket. This information is invaluable for understanding the basis of its inhibitory activity and for guiding the rational design of new, more potent inhibitors as described in the previous section. rsdjournal.org While specific docking studies for this compound are not extensively published, the methodology is well-established for tyrosinase inhibitors and other phytochemicals from the Inula genus. tandfonline.complos.org

Analytical Methodologies for Research and Quantification

Development of Robust Methods for Quantification in Biological Matrices and Complex Samples

Quantifying 6-O-isobutyrylbritannilactone in biological matrices (e.g., plasma, urine, tissues) and complex samples (e.g., herbal extracts) presents significant challenges. japsonline.comsynexagroup.com The primary obstacles include interference from other matrix components, the typically low concentrations of the analyte, and the need for high accuracy and precision. synexagroup.comsannova.net

Quantification in Complex Plant Matrices: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for analyzing sesquiterpene lactones from plant sources. researchgate.net A validated HPLC-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) method has been successfully used to simultaneously identify and quantify major sesquiterpene lactones in Inula britannica. rsc.org Although this study focused on seven other major lactones, the methodology is directly applicable to this compound. Key parameters for such a method include a C18 column for separation and a mobile phase gradient of acetonitrile (B52724) and acidified water, with detection set around 210 nm. rsc.org The validation of these methods involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, stability, and recovery rates to ensure the data is reliable. rsc.org For instance, related compounds showed excellent linearity (R² > 0.999), low relative standard deviations for intra- and inter-day precision (<2.7%), and high recovery rates (98.12% to 101.39%). rsc.org

Quantification in Biological Matrices: Pharmacokinetic studies require highly sensitive methods to measure analyte concentrations in biological fluids like plasma. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its superior sensitivity and selectivity. researchgate.netnih.gov For a structurally related compound, 1,6-O,O-diacetylbritannilactone, a sensitive LC-MS/MS method was developed for its determination in rat plasma. researchgate.net

Sample preparation is a critical first step to minimize matrix effects. sannova.net A simple protein precipitation with an organic solvent is often sufficient to prepare plasma samples for LC-MS/MS analysis. researchgate.net The development of such a method involves optimizing chromatographic conditions and mass spectrometric parameters. Selected-reaction monitoring (SRM) is used for quantification, enhancing specificity by monitoring a specific precursor ion to product ion transition. researchgate.net For a similar lactone, the calibration curve was linear over a range of 1.5 to 1350 ng/mL in rat plasma, demonstrating the method's suitability for quantifying trace amounts. researchgate.net

The challenges of quantifying endogenous compounds have led to several established approaches, including the use of surrogate matrices or surrogate analytes when a true blank matrix is unavailable. nih.gov Method validation according to regulatory guidelines (e.g., FDA, EMA) is essential to ensure the reliability of the bioanalytical data. synexagroup.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | HPLC-DAD-MS | rsc.org |

| Column | Luna C18 (e.g., 4.6 x 250 mm, 5 µm) | rsc.org |

| Mobile Phase | Gradient of Acetonitrile and 0.2% Acetic Acid in Water | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection (DAD) | 210 nm | rsc.org |

| Mass Spectrometry | Turbo ion spray source, positive ion mode | rsc.org |

| Linearity (R²) | > 0.9993 | rsc.org |

| Accuracy | 99.66% - 100.22% | rsc.org |

| Recovery | 98.12% - 101.39% | rsc.org |

Advanced Spectrometric and Chromatographic Techniques for Trace Analysis

Trace analysis involves measuring substances at very low concentrations, often in the parts-per-million (ppm) range or lower. sci-hub.st For a compound like this compound, this is relevant for pharmacokinetic studies and for detecting its presence in environmental samples or as a minor component in complex mixtures. researchgate.netumu.se

Chromatographic Techniques: HPLC is the method of choice for the analysis of sesquiterpene lactones due to their structural diversity and polarity. researchgate.net The use of reversed-phase columns (like C18) with acetonitrile-water or methanol-water mobile phases is common. rsc.orgresearchgate.net For more volatile or derivatized compounds, Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) can also be employed, although it is less common for non-volatile lactones. researchgate.net

Spectrometric Techniques: Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound. capes.gov.br Electron ionization mass spectrometry (EIMS) can provide initial molecular weight information; for this compound, a molecular ion peak at m/z 337 [M+H]⁺ corresponds to its molecular formula of C₁₉H₂₈O₅. mdpi.com

For trace analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) provides the highest levels of sensitivity and selectivity. sannova.net

LC-MS/MS: This technique, often using a triple quadrupole mass spectrometer, operates in SRM mode to filter out matrix noise and selectively detect the analyte of interest, making it ideal for quantitative bioanalysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements. This allows for the confident identification of compounds based on their elemental composition and can help in distinguishing between isomers. An HPLC system coupled with a Linear Ion Trap-Orbitrap (LTQ-Orbitrap) has been used effectively for the rapid screening and identification of numerous sesquiterpene lactones in complex injections, demonstrating its power for non-targeted analysis.

These advanced hyphenated techniques are crucial for modern phytochemical and biomedical research, enabling the detection of this compound at trace levels and providing confidence in its identification and quantification.

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| HPLC-DAD-MS | Quantification and identification in plant extracts. | Provides both quantitative (DAD) and structural (MS) information. | rsc.org |

| LC-MS/MS (Triple Quadrupole) | Targeted quantification in biological matrices (e.g., plasma). | High sensitivity, high selectivity (SRM mode), ideal for pharmacokinetics. | researchgate.net |

| HPLC-HRMS (e.g., LTQ-Orbitrap) | Screening and identification of known and unknown compounds in complex mixtures. | High mass accuracy, confident formula determination, distinguishes isomers. | |

| GC-MS | Analysis of volatile or derivatized sesquiterpenes. | Excellent separation for volatile compounds. | researchgate.net |

Future Research Directions and Potential Applications in Chemical Biology

Discovery of Novel Biological Targets and Polypharmacology

The concept of polypharmacology, where a single chemical entity interacts with multiple biological targets, is a paradigm shift in drug discovery, suggesting that modulating several nodes within a disease network can lead to enhanced therapeutic efficacy. wikipedia.orgplos.org 6-O-Isobutyrylbritannilactone has already shown characteristics of a polypharmacological agent through its influence on multiple components of the melanogenesis signaling cascade.

Initial studies revealed that this compound inhibits melanin (B1238610) production by down-regulating the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. mdpi.com Its mechanism involves the modulation of several signaling pathways, including the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) axis and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway. researchgate.netmedchemexpress.eu This multi-pathway regulation points towards a complex mechanism of action that warrants deeper investigation.

Future research should aim to systematically identify the full spectrum of its biological targets. The plant from which it is derived, Inula britannica, has a history of use in traditional medicine for a variety of ailments including cancer and inflammation, suggesting that its constituent compounds may possess a wider range of bioactivities. mdpi.com Furthermore, other structurally related sesquiterpenes have demonstrated cytotoxic effects against human tumor cell lines. sci-hub.se This provides a strong rationale for screening this compound against a panel of cancer-related proteins and inflammatory mediators to uncover novel, therapeutically relevant targets beyond its role in dermatology. Unbiased screening approaches, such as chemoproteomics, could reveal unexpected binding partners and illuminate new avenues for its application. wikipedia.org

Table 1: Known Biological Targets and Signaling Pathways of this compound

| Target/Pathway Component | Signaling Pathway | Observed Effect | Reference |

| Tyrosinase (TYR) | Melanogenesis | Down-regulation of expression and activity | mdpi.com |

| Tyrosinase-related protein 1 (TRP-1) | Melanogenesis | Down-regulation of expression | researchgate.net |

| Tyrosinase-related protein 2 (TRP-2) | Melanogenesis | Down-regulation of expression | researchgate.net |

| Microphthalmia-associated transcription factor (MITF) | Melanogenesis | Down-regulation of expression | researchgate.net |

| Extracellular signal-regulated kinase (ERK) | MAP Kinase Pathway | Regulation | medchemexpress.eu |

| Protein Kinase B (AKT) | PI3K/AKT Pathway | Regulation | medchemexpress.eu |

| cAMP response element-binding protein (CREB) | cAMP/PKA Pathway | Regulation | medchemexpress.eu |

Application in Developing Advanced Research Probes

Chemical probes are essential tools in chemical biology, used to selectively modulate a specific protein's function within a complex cellular environment to study its biological role. wikipedia.org Given its defined activity on specific signaling pathways, this compound serves as an excellent starting point for the development of advanced research probes.

Currently, it can be used as a pharmacological inhibitor to study the dynamics of melanogenesis and the interplay between the cAMP/PKA and PI3K/AKT pathways. However, its potential extends far beyond its current form. Future research could focus on synthetic modifications to create more potent and selective analogs or to append functional moieties for advanced applications. For instance, installing a fluorescent dye would allow for visualization of the compound's subcellular localization, providing clues about its site of action. Alternatively, attaching a biotin (B1667282) tag or a photo-crosslinking group would enable affinity purification or covalent capture of its direct binding partners, providing a powerful method for target deconvolution and confirming the interactions suggested by omics data. Such advanced probes would be invaluable for dissecting the intricate biology of pigmentation and any newly discovered areas of activity.

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

While initial studies have identified key proteins and pathways affected by this compound, this understanding is largely based on targeted assays of known components. researchgate.netmdpi.com Integrated omics technologies offer a holistic and unbiased approach to elucidate the compound's complete mechanism of action by simultaneously assessing thousands of molecular changes. metabolon.commdpi.com

Future research should leverage a multi-omics strategy to build a comprehensive picture of the cellular response to this compound.

Transcriptomics (e.g., RNA-sequencing) would reveal global changes in gene expression, identifying entire networks of genes that are up- or down-regulated and uncovering pathways affected by the compound that are currently unknown.

Proteomics and Phosphoproteomics would provide a snapshot of all protein and phosphorylation level changes, respectively. This could confirm that transcriptional changes translate to the protein level and, crucially, identify post-translational modifications that alter protein activity, offering a more dynamic view of the signaling events. nih.gov

Metabolomics would analyze shifts in small molecule metabolites, providing insights into how the compound alters the cell's metabolic state.

Integrating these diverse datasets can reveal unexpected connections between signaling pathways and cellular processes, providing a systems-level understanding of the compound's polypharmacology and potentially identifying biomarkers for its activity. nih.gov

Table 2: Potential Omics Approaches for Mechanistic Elucidation

| Omics Discipline | Technology Example | Potential Insights for this compound Research |

| Genomics | Whole Genome Sequencing | Identify potential genetic factors influencing sensitivity to the compound. |

| Transcriptomics | RNA-Sequencing | Unbiased, genome-wide analysis of gene expression changes to identify all affected signaling and metabolic pathways. |

| Proteomics | Mass Spectrometry (MS) | Quantify global protein abundance changes to confirm functional outcomes of transcriptional regulation. |

| Phosphoproteomics | MS-based Phosphopeptide Enrichment | Map changes in protein phosphorylation to directly assess signaling pathway activity and kinase-substrate relationships. |

| Metabolomics | MS, Nuclear Magnetic Resonance (NMR) | Profile changes in cellular metabolites to understand the impact on cellular energy, biosynthesis, and redox state. |

Exploration of Additional Bioactivities and Therapeutic Modalities in Preclinical Settings

The initial characterization of this compound has centered on its anti-melanogenesis properties, suggesting its potential in cosmetics and for treating hyperpigmentary disorders. mdpi.com However, compelling evidence suggests the compound may harbor additional, therapeutically relevant bioactivities that warrant preclinical investigation.

The ethnobotanical background of Inula britannica points toward anti-inflammatory, antioxidant, and anticancer properties. mdpi.com Moreover, other natural products from the same chemical class (sesquiterpenoids) have been reported to possess significant cytotoxic activity against cancer cells and to inhibit inflammatory mediators like nitric oxide (NO). sci-hub.se These findings provide a strong impetus for expanding the preclinical evaluation of this compound into new therapeutic areas.

Future preclinical studies should systematically evaluate this compound for:

Anticancer Activity: Screening against a diverse panel of human cancer cell lines (e.g., breast, lung, colon) to identify potential cytotoxic or cytostatic effects. Follow-up studies could then explore its impact on cancer hallmarks such as proliferation, apoptosis, and metastasis in cell-based and animal models.

Anti-inflammatory Effects: Investigating its ability to suppress inflammatory responses in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key endpoints would include the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Neuroprotective Properties: Given the traditional use of the source plant for neuroprotection, its effects could be tested in cellular models of neurodegenerative diseases or oxidative stress-induced neuronal damage.

The discovery of additional bioactivities would significantly broaden the therapeutic potential of this compound, potentially repositioning it for more critical disease applications.

Q & A

Q. What experimental methodologies are recommended for isolating 6-O-Isobutyrylbritannilactone (IBL) from Inula britannica?

Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Validate purity via NMR (¹H, ¹³C) and mass spectrometry. For reproducibility, document solvent ratios, column dimensions, and elution gradients in detail .

Q. How can researchers confirm IBL’s inhibitory effects on melanogenesis in preliminary assays?

Answer: Use B16F10 murine melanocytes treated with IBMX (a melanogenesis inducer). Quantify melanin content via spectrophotometry (405 nm) and tyrosinase activity via L-DOPA oxidation. Include controls (untreated cells, arbutin as a positive control) and triplicate experiments to ensure statistical validity. Cross-validate findings with zebrafish embryo models by measuring pigmentation intensity .

Q. What are the primary signaling pathways modulated by IBL, and how can these be experimentally validated?

Answer: IBL reportedly inhibits ERK, PI3K/AKT, and CREB pathways. Use Western blotting to assess phosphorylation levels of ERK1/2, AKT, and CREB in treated cells. Pair with pathway-specific inhibitors (e.g., U0126 for ERK) to confirm mechanistic specificity. Include densitometry analysis for semi-quantitative comparisons .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in IBL’s efficacy across in vitro vs. in vivo models?

Answer: Discrepancies may arise from bioavailability or metabolic differences. Conduct pharmacokinetic studies (e.g., LC-MS/MS) to measure IBL concentrations in plasma/tissues of zebrafish or murine models. Compare dose-response curves in vitro (cell lines) and in vivo. Use statistical tools (ANOVA with post-hoc tests) to identify significant variations .

Q. What strategies are effective for elucidating IBL’s crosstalk between multiple signaling pathways (e.g., ERK and PI3K/AKT)?

Answer: Employ siRNA knockdown or CRISPR-Cas9 to silence individual pathway components (e.g., ERK1/2 or AKT). Measure downstream melanogenesis markers (e.g., MITF, tyrosinase) to determine pathway dominance. Use dual-luciferase reporter assays to quantify transcriptional activity of CREB in co-treated cells .

Q. How can researchers optimize IBL’s stability and solubility for long-term pharmacological studies?

Answer: Perform accelerated stability testing under varying pH, temperature, and light conditions. Use HPLC to monitor degradation products. For solubility, test co-solvents (e.g., PEG-400) or nanoformulations (liposomes). Document stability data in accordance with ICH guidelines .

Methodological and Analytical Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of IBL in melanogenesis assays?

Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀ values. Apply the Shapiro-Wilk test to assess data normality and Welch’s t-test for unequal variances. For multi-group comparisons, employ one-way ANOVA with Tukey’s post-hoc correction. Report p-values and confidence intervals .

Q. How can researchers address variability in IBL’s bioactivity due to plant source differences?

Answer: Standardize plant material by sourcing from a single geographical region and vouchering specimens. Quantify IBL in raw extracts via qNMR or UPLC-MS. Include batch-to-batch variability assessments in supplementary materials .

Q. What criteria should guide the selection of in vivo models for evaluating IBL’s toxicity and efficacy?

Answer: Prioritize models with translational relevance to human physiology (e.g., zebrafish for pigmentation studies, murine models for systemic toxicity). Adhere to ARRIVE guidelines for experimental design and reporting. Include endpoints such as LC₅₀, histopathology, and behavioral assessments .

Data Interpretation and Reporting

Q. How should researchers contextualize IBL’s melanogenesis inhibition relative to known inhibitors like arbutin or kojic acid?

Answer: Perform head-to-head comparisons under identical experimental conditions. Calculate relative potency ratios (IBL IC₅₀ / reference IC₅₀) and assess cytotoxicity via MTT assays. Discuss advantages (e.g., natural origin) and limitations (e.g., solubility) in the discussion section .

Q. What steps ensure reproducibility when documenting IBL’s effects on signaling pathways?

Answer: Provide raw Western blot images in supplementary files, annotated with molecular weights and loading controls (e.g., β-actin). Specify antibody catalog numbers, dilutions, and incubation times. Use open-source software (e.g., ImageJ) for densitometry to enable third-party validation .

Q. How can contradictory findings about IBL’s mechanism be reconciled in a review paper?

Answer: Systematically categorize studies by model system, dose, and methodology. Use meta-analysis tools (e.g., forest plots) to identify trends. Highlight methodological limitations (e.g., lack of pharmacokinetic data) as potential sources of discrepancy. Propose standardized protocols for future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.